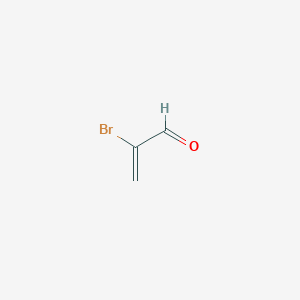
2-Bromoacrolein
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromoacrolein has been explored through several mechanisms, including the oxidative dehalogenation and beta-elimination reactions from tris(2,3-dibromopropyl)phosphate (Tris-BP), revealing the compound's formation process and mutagenic nature. This pathway involves initial oxidative dehalogenation at the terminal carbon atoms, followed by beta-elimination, indicating a complex synthesis mechanism that results in the formation of 2-Bromoacrolein (Nelson et al., 1984).
Molecular Structure Analysis
The molecular structure of 2-Bromoacrolein has been analyzed through its interaction with nucleosides, leading to the formation of exocyclic compounds and the identification of new chiral centers, which further elucidates its complex mutagenic potential. This has been particularly evident in studies detailing its reactions with 2'-deoxycytidine and 2'-deoxyuridine, forming specific adducts that highlight its structural complexity (Chenna & Iden, 1993).
Chemical Reactions and Properties
2-Bromoacrolein's chemical properties have been extensively studied through its genotoxic effects, as evidenced by mutations in Salmonella typhimurium and DNA single-stranded breaks in Reuber hepatoma cells. These findings underscore the chemical's potent mutagenicity and its transformation capabilities within biological systems (Gordon et al., 1985).
Physical Properties Analysis
While the direct studies on the physical properties of 2-Bromoacrolein are limited, its physical behavior can be inferred from its synthesis and reactivity patterns. The compound's stability, volatility, and reactivity under various conditions play a crucial role in its environmental and biological impact, necessitating further research for a comprehensive understanding.
Chemical Properties Analysis
The chemical properties of 2-Bromoacrolein, including its reactivity with nucleophiles and potential for DNA adduct formation, have been highlighted through various studies. These properties contribute to its environmental persistence and biological effects, emphasizing the importance of understanding its behavior in different chemical contexts (van Beerendonk et al., 1992).
Wissenschaftliche Forschungsanwendungen
-
Biochemical Research
-
Chemical Synthesis
-
Carcinogenesis Research
- Application : 2-Bromoacrolein is used in the study of thymidine adducts formed by acrolein and 2-bromoacrolein .
- Method : Thymidine was permitted to react with the known mutagens acrolein and 2-bromoacrolein under physiological conditions . The products of these reactions were separated by HPLC and characterized by UV, FAB/MS, electrospray MS, 1 H NMR and chemical transformation .
- Results : The reaction with 2-bromoacrolein yielded the unstable intermediate, N3 - (2″-bromo-3″-oxopropyI)thymidine, and two stable products, the diastereomers of N3 - (2″-hydroxy-3″-oxopropyl)thymidine, which are slowly transformed to N3 - (2″-oxo-3″-hydroxy-propyl)thymidine .
-
DNA-Adduct Formation
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromoprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPECLCFVWIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931491 | |
| Record name | 2-Bromopropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacrolein | |
CAS RN |
14925-39-4, 1425-39-4 | |
| Record name | 2-Propenal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoacrolein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



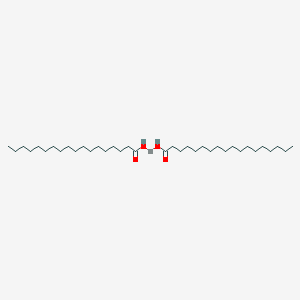
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
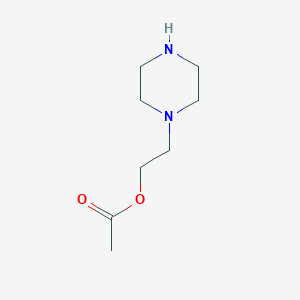
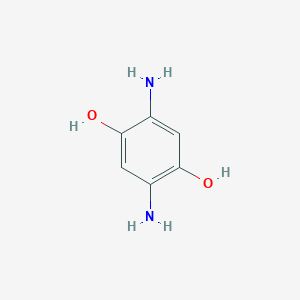
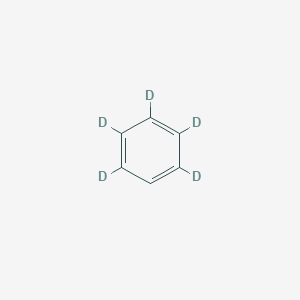
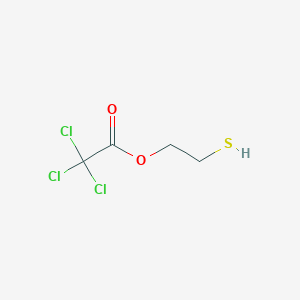
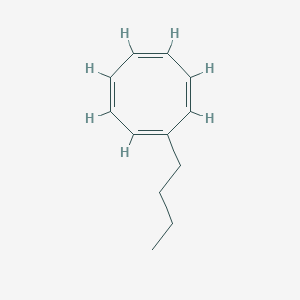
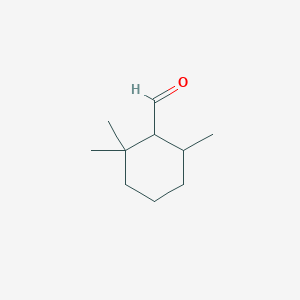
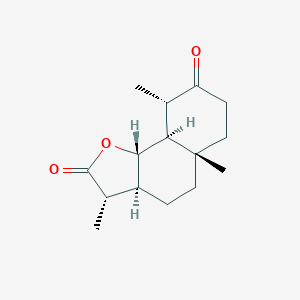
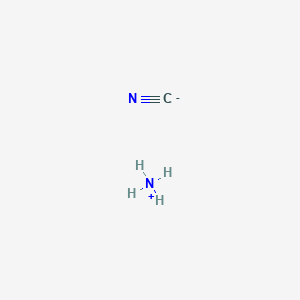
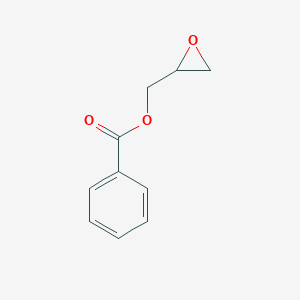
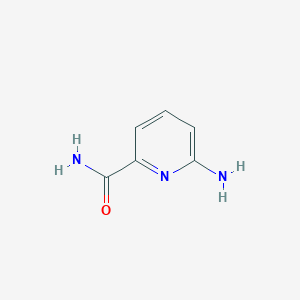
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)